molecular formula C10H11NO4S B2806597 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid CAS No. 138099-41-9

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid

Cat. No.: B2806597
CAS No.: 138099-41-9
M. Wt: 241.26
InChI Key: ULALUMQLLYCRCB-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with isothiazolidine precursors under controlled conditions. One common method includes the use of dioxane as a solvent and sodium carbonate as a base, with the reaction carried out at elevated temperatures (70-80°C) . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoic acid compounds .

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The dioxido group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and aromatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
  • This compound derivatives
  • Other isothiazolidine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolidine derivatives, this compound exhibits enhanced stability and a broader range of applications in scientific research .

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7H,2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALUMQLLYCRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138099-41-9
Record name 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
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